N-[(4-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine
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Overview
Description
N-[(4-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a 4-chlorophenyl group, a pyridin-2-yl group, and a methyl group attached to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or an azetidinone.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a 4-chlorobenzyl halide and a suitable base.
Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a pyridin-2-yl boronic acid and a palladium catalyst.
Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent, such as methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group or the pyridin-2-yl group, using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, and various halides or nucleophiles.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced amines, alcohols.
Substitution: Substituted azetidines with different functional groups.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-N-methyl-1-(pyridin-3-yl)azetidin-3-amine
- N-[(4-chlorophenyl)methyl]-N-methyl-1-(pyridin-4-yl)azetidin-3-amine
- N-[(4-bromophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine
- N-[(4-chlorophenyl)methyl]-N-ethyl-1-(pyridin-2-yl)azetidin-3-amine
Uniqueness
N-[(4-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the pyridin-2-yl group provides opportunities for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methyl-1-pyridin-2-ylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c1-19(10-13-5-7-14(17)8-6-13)15-11-20(12-15)16-4-2-3-9-18-16/h2-9,15H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTHXERAAQVMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C2CN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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